molecular formula C8H9NO3 B181750 2-Amino-4-methoxybenzoic acid CAS No. 4294-95-5

2-Amino-4-methoxybenzoic acid

Cat. No. B181750
CAS RN: 4294-95-5
M. Wt: 167.16 g/mol
InChI Key: HHNWXQCVWVVVQZ-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzoic acid is an organic compound with the empirical formula C8H9NO3 . It has a molecular weight of 167.16 . It is used as an organic building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxybenzoic acid consists of a benzene ring substituted with an amino group (NH2), a methoxy group (OCH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be determined by the compound’s name: the amino group is at the 2nd position, the methoxy group is at the 4th position, and the carboxylic acid group is at the 1st position (attached directly to the benzene ring).


Physical And Chemical Properties Analysis

2-Amino-4-methoxybenzoic acid is a solid compound . It has a melting point of 175-180 °C . The compound’s density is predicted to be 1.303±0.06 g/cm3 .

Scientific Research Applications

2-Amino-4-methoxybenzoic acid is an organic compound that can be used as a building block in the synthesis of various chemical compounds . Here are some potential applications:

  • Peptide Synthesis : This compound can be used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological processes. The methods of application or experimental procedures would depend on the specific peptide being synthesized, but generally involve stepwise addition of amino acids in a controlled sequence.

  • Organic Synthesis : As an organic building block, 2-Amino-4-methoxybenzoic acid can be used in the synthesis of complex organic molecules . The specific methods of application would depend on the target molecule being synthesized.

  • Polymer Synthesis : 2-Amino-4-methoxybenzoic acid can be used in the synthesis of copolymers. For instance, it can be used to prepare polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers . These copolymers can be used as adsorbents for the separation and recovery of Pd (ii) from a mixed solution containing Pt, Pd, and Rh .

  • Pharmaceuticals : While specific applications of 2-Amino-4-methoxybenzoic acid in pharmaceuticals are not readily available, benzoic acid derivatives are known to be used in the formulation of certain drugs .

Safety And Hazards

2-Amino-4-methoxybenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-amino-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNWXQCVWVVVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325772
Record name 2-Amino-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxybenzoic acid

CAS RN

4294-95-5
Record name 4294-95-5
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Record name 2-Amino-4-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) was hydrogenated over palladium on carbon (10%, 300 mg) in methanol (80 mL) at room temperature and normal pressure for 18 hours. The reaction mixture was filtered through celite and concentrated to dryness under reduce pressure to give 2.50 g (100%) of the product as a colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 4-methoxy-2-nitrobenzoic acid (19.3 g., 97.9 mmole) of 200 ml. 1 N NH4OH was reduced overnight in presence of 5% Pd/BaCO3. The reaction mixture was filtered and acidified with acetic acid to yield 15.8 g. (96%) of the anthranilic acid, M.P. 186°-188° C.
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pd BaCO3
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 2-nitro-4-methoxybenzoic acid (21.9 g, 0.111 mol), 2N ammonium hydroxide (250 ml) and 5% palladium on strontium carbonate (2.5 g) was shaken under 45 psi of hydrogen pressure for 3-4 hours. The reaction mixture was filtered, and the filtrate was acidified with acetic acid. A solid formed which was collected by filtration, washed with water and dried to afford 16 g of 4-methoxyanthranilic acid, m.p. 194°-195° C.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Nitro-4-methoxybenzoic acid (43.4 g, 0.22 mol) in DMF (250 ml) was hydrogenated at 55 psi in the presence of 10% palladium on carbon (5.8 g) for 2.5 hours. The reaction mixture was filtered through SUPERCELL®, the filter cake was rinsed with ethanol and then the filtrate was poured into ice/water (3.5 L). A precipitate formed which was collected by filtration, washed with water and dried in an oven at 60° C. to afford 30.7 g (84%) of 4-methoxyanthranilic acid, m.p. 176-178° C. (dec.).
Quantity
43.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 27.4 g (0.165 mol) of 2-amino-4-methoxybenzamide in 500 mL of 1N sodium hydroxide was stirred and heated under reflux for 18 hours. After the reaction mixture had cooled to room temperature the solution was brought to pH 6-7 with 0.5N HCl. A white precipitate formed which was collected by vacuum filtration. The crystals were rinsed with water and dried overnight at 100° C. The product amounted to 23.9 g. An analytical sample (mp 176-178° C.) was obtained by recrystallization from ethyl acetate.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxybenzoic acid
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Reactant of Route 6
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Citations

For This Compound
54
Citations
C Peng, W Yuyang, Z Yu-Mo… - Acta Chimica Sinica, 2016 - ccspublishing.org.cn
… Using commercially available 3-bromoanisole and 2-amino-4-methoxybenzoic acid as starting materials, through a six-step synthetic route containing Ullmann biaryl amine …
Number of citations: 2 www.ccspublishing.org.cn
J Zhang, S Da, X Feng, X Chen… - Chinese Journal of …, 2013 - Wiley Online Library
… Acyl chloride 3, the reaction partner of 2a or 2b, was prepared by refluxing commercially available 2-amino4-methoxybenzoic acid with POCl3. Condensation between compounds 2a …
Number of citations: 11 onlinelibrary.wiley.com
P Chen, Y Wang, YM Zhang, SXA Zhang - Acta Chimica Sinica, 2016 - sioc-journal.cn
… Using commercially available 3-bromoanisole and 2-amino-4-methoxybenzoic acid as starting materials, through a six-step synthetic route containing Ullmann biaryl amine …
Number of citations: 7 sioc-journal.cn
J Jílek, J Holubek, E Svátek, J Schlanger… - Collection of …, 1985 - cccc.uochb.cas.cz
The acid XI, obtained by reaction of (2-iodo-5-methoxyphenyl)acetic acid with 4-(methylsulfonyl)thiophenol (VIII) in dimethylformamide in the presence of potassium carbonate and …
Number of citations: 4 cccc.uochb.cas.cz
M Bozdag, AM Alafeefy, F Carta, M Ceruso… - Bioorganic & medicinal …, 2016 - Elsevier
… 2-Amino-4-methoxybenzoic acid 1l (0.1 g, 1.0 equiv) and 4-(2-isothiocyanato-ethyl)-benzenesulfonamide 2 (0.14 g, 1.0 equiv) were treated in EtOH (10 ml) at reflux ON according to the …
Number of citations: 18 www.sciencedirect.com
M Cheraghipoor, MT Maghsoodlou… - Polycyclic Aromatic …, 2019 - Taylor & Francis
… According to the results, the plant extract included some phenolic and acidic compounds such Benzenedicarboxylic acid and 2-Amino-4-methoxybenzoic acid that can cause the …
Number of citations: 6 www.tandfonline.com
R Dodd - 2021 - search.proquest.com
… AN oligosaccharides modified with 2-aminobenzoic acid (HA6-2AA), 3-aminobenzoic acid (HA6-3AA) and 2-amino-4-methoxybenzoic acid (HA62A4MBA) were found to have …
Number of citations: 3 search.proquest.com
K Yokoyama, N Ishikawa, S Igarashi, N Kawano… - Bioorganic & medicinal …, 2008 - Elsevier
… The filtrate was concentrated in vacuo to yield crude 2-amino-4-methoxybenzoic acid 11b (3.18 g) as a grayish solid, which was used in a subsequent reaction without further purification…
Number of citations: 38 www.sciencedirect.com
M Canfield - aquila.usm.edu
… 12 g of 2-amino-4-methoxybenzoic acid was added to a 1000 mL single-neck round bottom flask with a stir bar and placed on the stir plate. 26 g of bis (trichloromethyl) carbonate was …
Number of citations: 2 aquila.usm.edu
A Heidari, A Ghorbani-Choghamarani, M Hajjami… - Molecules, 2020 - mdpi.com
… 2-Amino-4-methoxybenzoic acid (0.501 g, 3.0 mmol) was dissolved in 6 mL THF and heated to 60 C, triphosgene (0.3 g, 1 mmol) was added and the reaction was stirred for 10 h. The …
Number of citations: 6 www.mdpi.com

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